molecular formula C8H10BFO2 B6206414 (2-fluoro-4,6-dimethylphenyl)boronic acid CAS No. 1969291-70-0

(2-fluoro-4,6-dimethylphenyl)boronic acid

Cat. No. B6206414
CAS RN: 1969291-70-0
M. Wt: 168
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-fluoro-4,6-dimethylphenyl)boronic acid, also known as FDMB, is a boronic acid containing a fluorine atom and two methyl groups. It is a colorless, crystalline solid that is insoluble in water and soluble in methanol and other organic solvents. FDMB is used in many applications, including the synthesis of pharmaceuticals, polymers, and other organic compounds. It is also used in the synthesis of polymers, dyes, and other materials.

Scientific Research Applications

(2-fluoro-4,6-dimethylphenyl)boronic acid is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It has also been used in the synthesis of pharmaceuticals, polymers, and other organic compounds. In addition, (2-fluoro-4,6-dimethylphenyl)boronic acid is used in the synthesis of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of (2-fluoro-4,6-dimethylphenyl)boronic acid is not well understood. It is believed to act as a Lewis acid, forming a boron-fluorine bond with an electron-rich substrate. This boron-fluorine bond can be used to catalyze a variety of reactions, including the formation of carbon-carbon bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-fluoro-4,6-dimethylphenyl)boronic acid have not been well studied. However, it is believed to have potential applications in the treatment of certain diseases, such as cancer and Alzheimer's disease. In addition, (2-fluoro-4,6-dimethylphenyl)boronic acid has been studied for its potential to act as an antioxidant and anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

(2-fluoro-4,6-dimethylphenyl)boronic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a relatively short amount of time. In addition, it is stable under a wide range of conditions and can be stored for long periods of time. However, (2-fluoro-4,6-dimethylphenyl)boronic acid is relatively insoluble in water, which can limit its use in some applications.

Future Directions

The potential applications of (2-fluoro-4,6-dimethylphenyl)boronic acid are numerous and varied. Further research is needed to fully understand the mechanism of action and biochemical and physiological effects of (2-fluoro-4,6-dimethylphenyl)boronic acid. In addition, further research is needed to explore the potential of (2-fluoro-4,6-dimethylphenyl)boronic acid as a therapeutic agent in the treatment of diseases such as cancer and Alzheimer's disease. In addition, (2-fluoro-4,6-dimethylphenyl)boronic acid could be used in the synthesis of polymers, dyes, and other materials, as well as in the synthesis of pharmaceuticals. Finally, further research is needed to explore the potential of (2-fluoro-4,6-dimethylphenyl)boronic acid for use in other applications, such as catalysis and coordination chemistry.

Synthesis Methods

(2-fluoro-4,6-dimethylphenyl)boronic acid is typically synthesized by the reaction of 2-fluoro-4,6-dimethylbenzaldehyde with boron tribromide in dichloromethane. The reaction is carried out at low temperatures, typically between 0 and -20°C. The resulting product is a colorless oil that can be purified by column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2-fluoro-4,6-dimethylphenyl)boronic acid can be achieved through a two-step process involving the bromination of 2,4,6-trimethylphenylboronic acid followed by substitution of the bromine with fluorine.", "Starting Materials": [ "2,4,6-trimethylphenylboronic acid", "Bromine", "Potassium carbonate", "Sodium fluoride", "Sulfuric acid", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Bromination of 2,4,6-trimethylphenylboronic acid", "a. Dissolve 2,4,6-trimethylphenylboronic acid (1.0 g) and potassium carbonate (1.2 g) in 20 mL of water.", "b. Add bromine (1.0 mL) dropwise to the reaction mixture while stirring at room temperature.", "c. After the addition of bromine, stir the reaction mixture for an additional 30 minutes.", "d. Filter the resulting precipitate and wash with water.", "Step 2: Substitution of bromine with fluorine", "a. Dissolve the brominated product (0.5 g) in 10 mL of water.", "b. Add sodium fluoride (0.7 g) and sulfuric acid (0.5 mL) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 30 minutes.", "d. Add hydrogen peroxide (0.5 mL) to the reaction mixture and stir for an additional 30 minutes.", "e. Filter the resulting precipitate and wash with water.", "f. Dry the product under vacuum to obtain (2-fluoro-4,6-dimethylphenyl)boronic acid." ] }

CAS RN

1969291-70-0

Product Name

(2-fluoro-4,6-dimethylphenyl)boronic acid

Molecular Formula

C8H10BFO2

Molecular Weight

168

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.